molecular formula C29H29ClN6O2 B14120566 8-{[4-(5-Chloro-2-methylphenyl)piperazinyl]methyl}-3-methyl-7-(naphthylmethyl)-1,3,7-trihydropurine-2,6-dione

8-{[4-(5-Chloro-2-methylphenyl)piperazinyl]methyl}-3-methyl-7-(naphthylmethyl)-1,3,7-trihydropurine-2,6-dione

Cat. No.: B14120566
M. Wt: 529.0 g/mol
InChI Key: MNWQJAWQGLJCOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-3-methyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione” is a synthetic organic compound that belongs to the class of purine derivatives. These compounds are often studied for their potential pharmacological properties, including their roles as enzyme inhibitors, receptor antagonists, or other biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-3-methyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione” typically involves multi-step organic synthesis. The process may start with the preparation of the purine core, followed by the introduction of the piperazine and naphthalene moieties through various coupling reactions. Common reagents used in these steps include alkyl halides, amines, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening methods to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups may yield alcohols or ketones, while substitution reactions can introduce halogens or nitro groups into the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound could be studied for its potential as an enzyme inhibitor or receptor antagonist. Its interactions with biological macromolecules can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, compounds like this are often investigated for their potential pharmacological properties. They may serve as lead compounds in drug discovery programs aimed at developing new treatments for diseases such as cancer, neurological disorders, or infectious diseases.

Industry

Industrially, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-3-methyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione” would depend on its specific biological target. It may act by binding to a specific enzyme or receptor, thereby inhibiting its activity or modulating its function. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • 8-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-3-methyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
  • 8-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-3-methyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Uniqueness

The uniqueness of “8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-3-methyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione” lies in its specific substitution pattern on the purine core and the presence of both piperazine and naphthalene moieties. These structural features may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C29H29ClN6O2

Molecular Weight

529.0 g/mol

IUPAC Name

8-[[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl]-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione

InChI

InChI=1S/C29H29ClN6O2/c1-19-10-11-22(30)16-24(19)35-14-12-34(13-15-35)18-25-31-27-26(28(37)32-29(38)33(27)2)36(25)17-21-8-5-7-20-6-3-4-9-23(20)21/h3-11,16H,12-15,17-18H2,1-2H3,(H,32,37,38)

InChI Key

MNWQJAWQGLJCOU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC3=NC4=C(N3CC5=CC=CC6=CC=CC=C65)C(=O)NC(=O)N4C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.